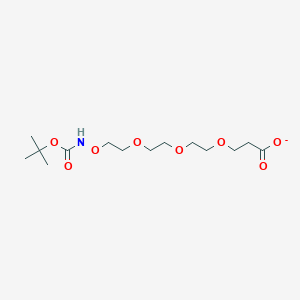
3,6,9,12-Tetraoxa-2-azapentadecanedioic acid, 1-(1,1-dimethylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
t-Boc-Aminooxy-PEG3-acid is a polyethylene glycol (PEG) derivative that contains a tert-butoxycarbonyl (Boc)-protected aminooxy group and a terminal carboxylic acid. This compound is widely used as a PEG linker in various chemical and biological applications due to its hydrophilic properties, which enhance solubility in aqueous media .
準備方法
Synthetic Routes and Reaction Conditions
t-Boc-Aminooxy-PEG3-acid is synthesized through a series of chemical reactions involving the protection and deprotection of functional groupsThe terminal carboxylic acid is then introduced to complete the synthesis .
Industrial Production Methods
In industrial settings, the production of t-Boc-Aminooxy-PEG3-acid involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
t-Boc-Aminooxy-PEG3-acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds
Deprotection Reactions: The Boc-protected aminooxy group can be deprotected under mild acidic conditions to yield the free aminooxy group
Common Reagents and Conditions
Activators: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used to activate the carboxylic acid for amide bond formation
Deprotection Agents: Mild acids such as trifluoroacetic acid (TFA) are used to remove the Boc protecting group
Major Products Formed
The major products formed from these reactions include amide-linked conjugates and free aminooxy-PEG derivatives .
科学的研究の応用
t-Boc-Aminooxy-PEG3-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates
Biology: Facilitates the attachment of biomolecules to surfaces or other molecules, enhancing their solubility and stability
Medicine: Employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents
Industry: Utilized in the development of advanced materials and coatings with improved properties
作用機序
The mechanism of action of t-Boc-Aminooxy-PEG3-acid involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by the activation of the terminal carboxylic acid using reagents such as EDC or HATU. The Boc-protected aminooxy group can be deprotected under mild acidic conditions to yield the free aminooxy group, which can then participate in further chemical reactions .
類似化合物との比較
Similar Compounds
Azido-PEG5-triethoxysilane: Contains azido and triethoxysilane moieties and is used for surface modification and click chemistry reactions.
Uniqueness
t-Boc-Aminooxy-PEG3-acid is unique due to its combination of a Boc-protected aminooxy group and a terminal carboxylic acid, which allows for versatile chemical modifications and enhanced solubility in aqueous media. This makes it particularly useful in applications requiring stable amide bond formation and easy deprotection under mild conditions .
特性
分子式 |
C14H26NO8- |
|---|---|
分子量 |
336.36 g/mol |
IUPAC名 |
3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C14H27NO8/c1-14(2,3)23-13(18)15-22-11-10-21-9-8-20-7-6-19-5-4-12(16)17/h4-11H2,1-3H3,(H,15,18)(H,16,17)/p-1 |
InChIキー |
FRMJMYYWQYLTQT-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


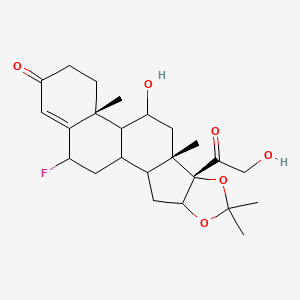
![(e)-4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B14782687.png)
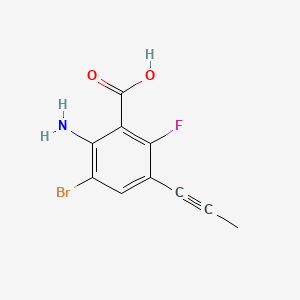
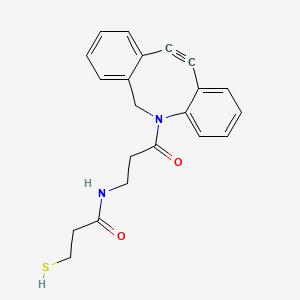
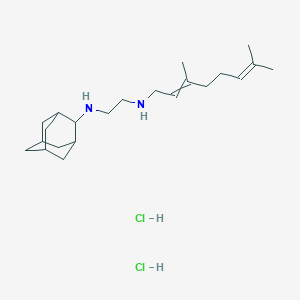
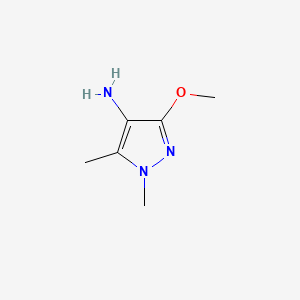
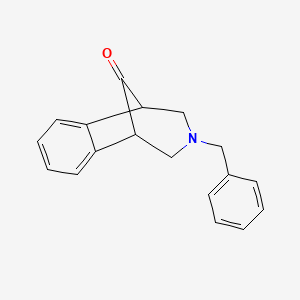
![7-[4-fluorophenyl]-6-isopropyl)-2-(N-Methyl-N-MethylSulfonyl amino)pyrimidine-5-yl]-(3R)-3-(terbutyldimethylsilyloxy)-5-oxo-6E-heptane acid,Methyl ester](/img/structure/B14782717.png)

![1-(4-Hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B14782729.png)

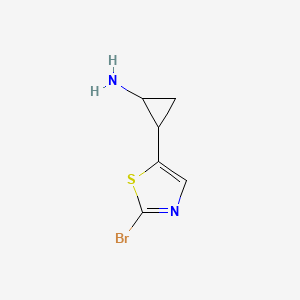
![3-Iodo-1,7-dimethyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione](/img/structure/B14782767.png)

